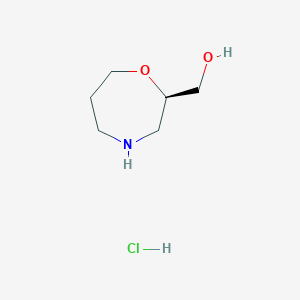

(R)-(1,4-Oxazepan-2-yl)methanol hydrochloride

CAS No.: 1956437-54-9

Cat. No.: VC4498489

Molecular Formula: C6H14ClNO2

Molecular Weight: 167.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1956437-54-9 |

|---|---|

| Molecular Formula | C6H14ClNO2 |

| Molecular Weight | 167.63 |

| IUPAC Name | [(2R)-1,4-oxazepan-2-yl]methanol;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO2.ClH/c8-5-6-4-7-2-1-3-9-6;/h6-8H,1-5H2;1H/t6-;/m1./s1 |

| Standard InChI Key | TYCNWXGJJIVMOT-FYZOBXCZSA-N |

| SMILES | C1CNCC(OC1)CO.Cl |

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound features a 1,4-oxazepane core, a saturated seven-membered ring with nitrogen at position 1 and oxygen at position 4. The (R)-configuration at the hydroxymethyl group (C2 position) confers stereochemical specificity, distinguishing it from its (S)-enantiomer. X-ray crystallography of analogous oxazepane derivatives reveals chair-like conformations, with the hydroxyl group occupying an equatorial position to minimize steric strain .

Physicochemical Data

Key properties derived from experimental and supplier data include:

The compound’s hydrochloride salt form enhances stability and aqueous solubility, critical for pharmacological applications .

Synthesis and Optimization

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to optimize temperature and mixing, reducing racemization risks. Final purification via recrystallization from ethanol/water mixtures achieves >98% enantiomeric excess (ee) .

Comparative Analysis with (S)-Enantiomer

The (R)-enantiomer’s distinct stereochemistry may confer unique target selectivity, warranting further study.

Research Gaps and Future Directions

-

Mechanistic Studies: Elucidate interactions with neurological targets (e.g., GABA receptors).

-

In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models.

-

Stereochemical Optimization: Compare (R)- and (S)-forms in structure-activity relationship (SAR) studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume